molecular formula C10H12BrNO B566840 4-Bromo-2-(cyclopentyloxy)pyridine CAS No. 1209460-15-0

4-Bromo-2-(cyclopentyloxy)pyridine

Cat. No.: B566840
CAS No.: 1209460-15-0
M. Wt: 242.116
InChI Key: UIARJYUUUYZAJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromo-2-(cyclopentyloxy)pyridine is a halogenated pyridine derivative featuring a bromine atom at the 4-position and a cyclopentyloxy group at the 2-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions such as Suzuki-Miyaura couplings, where the bromine atom serves as a reactive site for aryl-aryl bond formation .

Properties

IUPAC Name

4-bromo-2-cyclopentyloxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO/c11-8-5-6-12-10(7-8)13-9-3-1-2-4-9/h5-7,9H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIARJYUUUYZAJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)OC2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90735016
Record name 4-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1209460-15-0
Record name 4-Bromo-2-(cyclopentyloxy)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90735016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2-(cyclopentyloxy)pyridine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(cyclopentyloxy)pyridine typically involves the bromination of 2-(cyclopentyloxy)pyridine. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position of the pyridine ring .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar bromination techniques employed in laboratory settings. The process involves the use of bromine or brominating agents under controlled temperature and pressure conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Bromo-2-(cyclopentyloxy)pyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2-(cyclopentyloxy)pyridine depends on its specific application. In chemical reactions, the bromine atom at the 4-position plays a crucial role in facilitating substitution and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing nature of the bromine atom, which activates the pyridine ring towards nucleophilic attack .

Comparison with Similar Compounds

Key Characteristics:

  • Molecular Formula: C₁₀H₁₂BrNO
  • Molecular Weight : 242.11 g/mol
  • Synthesis : Evidence suggests it can be synthesized via base-catalyzed isomerization of 3-bromo-2-(cyclopentyloxy)pyridine, albeit in lower yields (14%) compared to its 3-bromo isomer (33%) under optimized conditions (KOH, 18-crown-6) .

Comparison with Similar Compounds

The reactivity and applications of 4-bromo-2-(cyclopentyloxy)pyridine are influenced by its substituents. Below is a comparative analysis with structurally analogous pyridine derivatives:

Structural Analogues and Their Properties

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Data/Applications Reference
4-Bromo-2-(4-methoxyphenyl)pyridine 4-Methoxyphenyl C₁₂H₁₀BrNO 264.12 Used in Pd-catalyzed couplings (e.g., JH-6 synthesis)
4-Bromo-2-(4-fluorophenyl)pyridine 4-Fluorophenyl C₁₁H₇BrFN 252.08 Rf = 0.11 (hexane/EtOAc 95:5); HRMS: 251.9816 [M+H]+
4-Bromo-2-(2-fluorobenzyloxy)pyridine 2-Fluorobenzyloxy C₁₂H₉BrFNO 282.11 Commercial availability via Fluorochem
4-Bromo-2-cyclopropylpyridine Cyclopropyl C₈H₈BrN 198.06 InChIKey: NPUZZKZKHYZOEJ-UHFFFAOYSA-N
4-Bromo-2-(dimethylamino)pyridine Dimethylamino C₇H₉BrN₂ 201.07 Potential ligand in coordination chemistry

Physical and Spectroscopic Data

  • Chromatography :
    • 4-Bromo-2-(4-fluorophenyl)pyridine exhibits an Rf value of 0.11 in hexane/EtOAc (95:5), suggesting moderate polarity .
    • ¹H NMR data for this compound (e.g., cyclopentyl proton signals) can distinguish it from 3-bromo isomers, as shown in Figure S14 .

Biological Activity

4-Bromo-2-(cyclopentyloxy)pyridine is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H12BrNC_{11}H_{12}BrN with a molecular weight of 239.12 g/mol. The compound features a bromine atom at the 4-position of the pyridine ring and a cyclopentyloxy group at the 2-position, which significantly influences its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The bromine atom and cyclopentyloxy group enhance its reactivity and binding affinity, potentially modulating various biochemical pathways. Research indicates that compounds with similar structures often exhibit diverse biological effects, including anti-inflammatory and antimicrobial properties.

1. Antimicrobial Activity

Studies have shown that this compound exhibits significant antimicrobial properties. Its effectiveness against various bacterial strains has been documented, making it a candidate for further development in treating infections.

2. Anti-inflammatory Effects

Research suggests that this compound may possess anti-inflammatory properties. It has been investigated for its ability to inhibit pro-inflammatory cytokines, which could be beneficial in conditions characterized by chronic inflammation.

3. Neuroprotective Potential

Preliminary studies indicate that this compound may have neuroprotective effects, potentially useful in neurodegenerative diseases. Its mechanism might involve the modulation of neuroinflammatory processes and protection against oxidative stress.

Comparative Analysis with Related Compounds

To better understand the uniqueness of this compound, a comparative analysis with structurally similar compounds is presented below:

Compound NameStructural FeaturesBiological Activity
This compoundBromine at position 4, cyclopentyl etherAntimicrobial, anti-inflammatory
4-Chloro-2-(cyclopentyloxy)pyridineChlorine instead of bromineSimilar but less potent antimicrobial
3-Bromo-2-(cyclopentyloxy)pyridineBromine at position 3Varies; potential herbicidal activity
4-Bromo-2-methoxy-pyridineMethoxy group instead of cyclopentoxyVaries; often less active

Case Studies and Research Findings

Several studies have evaluated the biological activity of this compound:

  • Antimicrobial Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of pyridine with halogen substitutions exhibited varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted that the presence of halogens significantly enhances antimicrobial efficacy .
  • Anti-inflammatory Research : In vitro studies have shown that compounds similar to this compound can inhibit the expression of inflammatory markers such as TNF-alpha and IL-6 in macrophages. This suggests a potential pathway through which the compound could exert anti-inflammatory effects .
  • Neuroprotective Effects : Research focusing on neuroprotective agents indicates that pyridine derivatives can modulate neuroinflammation and oxidative stress pathways, which are critical in neurodegenerative diseases like Alzheimer's .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.